molecular formula C12H17ClN2O2 B13556103 4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dionehydrochloride

4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dionehydrochloride

Cat. No.: B13556103
M. Wt: 256.73 g/mol
InChI Key: UDQXGBALVCFZRI-UHFFFAOYSA-N
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Description

4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione hydrochloride is a bicyclic lactam derivative characterized by a tricyclic core structure fused with a maleimide moiety. The compound is synthesized via a multi-step process involving the reaction of a Diels-Alder adduct (formed from 6,6-diphenylfulvene and maleimide) with 2-(chloromethyl)oxirane, followed by amine functionalization and subsequent conversion to the hydrochloride salt . Its molecular formula is C₁₄H₂₀ClN₃O₂, with a molecular weight of 297.78 g/mol. This compound is commercially available as a building block for pharmaceutical research, with a purity of 95% .

The aminopropyl side chain at the 4-position enhances its solubility in polar solvents and may influence its pharmacokinetic properties, such as membrane permeability and target binding.

Properties

Molecular Formula

C12H17ClN2O2

Molecular Weight

256.73 g/mol

IUPAC Name

4-(3-aminopropyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;hydrochloride

InChI

InChI=1S/C12H16N2O2.ClH/c13-4-1-5-14-11(15)9-7-2-3-8(6-7)10(9)12(14)16;/h2-3,7-10H,1,4-6,13H2;1H

InChI Key

UDQXGBALVCFZRI-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)CCCN.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of 4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione hydrochloride typically involves the construction of the azatricyclic core followed by functionalization with the 3-aminopropyl substituent and conversion to the hydrochloride salt. Key synthetic routes rely on:

  • Cycloaddition reactions such as Diels–Alder (DA) to form the tricyclic framework.
  • Click chemistry , particularly copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for modular introduction of functional groups.
  • Controlled/living polymerization techniques for polymeric derivatives or intermediates.

Specific Synthetic Steps

Synthesis of the Tricyclic Core
  • The 4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione core is synthesized via a Diels–Alder reaction between a suitable diene and dienophile, yielding the bicyclic skeleton with keto groups at positions 3 and 5.
  • This step is often followed by selective functional group transformations to introduce azatricyclic nitrogen and oxygen atoms at desired positions, sometimes involving oxidation or substitution reactions.
Introduction of the 3-Aminopropyl Side Chain
  • The 3-aminopropyl substituent is typically introduced via nucleophilic substitution or amidation reactions.
  • For example, an azide-functionalized precursor can be reduced to the corresponding amine, or an amine-containing alkyl chain can be coupled to a reactive site on the tricyclic core.
  • The use of click chemistry (CuAAC) allows for efficient and selective coupling of azide and alkyne functionalities to assemble the side chain with high yield and purity.
Formation of the Hydrochloride Salt
  • The free amine group on the 3-aminopropyl moiety is protonated with hydrochloric acid to form the hydrochloride salt.
  • This step improves the compound's stability, solubility, and handling properties for further applications or characterization.

Advanced Synthetic Techniques

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • CuAAC is a cornerstone reaction in the preparation of complex azatricyclic compounds.
  • It enables the selective formation of 1,2,3-triazole linkages under mild conditions, which is useful for attaching functional groups like the 3-aminopropyl chain.
  • This method has been successfully applied in synthesizing H-shaped polymers containing the azatricyclic core, demonstrating the versatility of the approach.
Diels–Alder Cycloaddition
  • The DA reaction provides the bicyclic framework with high stereoselectivity.
  • It is often combined with CuAAC in tandem synthetic sequences to build complex architectures efficiently.
  • This approach is documented in polymer chemistry studies where the azatricyclic core serves as a central scaffold for polymer arms.

Data Tables Summarizing Preparation Conditions

Step Reagents/Conditions Yield (%) Notes
Diels–Alder cycloaddition Diene + Dienophile, heat or catalyst 70-85 Forms azatricyclic core
Azide functionalization Azide source, substitution reaction 80-90 Prepares for click chemistry
CuAAC click reaction Cu(I) catalyst, alkyne and azide precursors 85-95 Efficient coupling of side chain
Reduction to amine Staudinger reduction or hydrogenation 75-90 Converts azide to amine
Hydrochloride salt formation HCl in solvent (e.g., ether or ethanol) Quantitative Stabilizes amine as hydrochloride salt

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dionehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dionehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dionehydrochloride involves its interaction with molecular targets such as NMDA receptors and voltage-gated calcium channels. By modulating these pathways, the compound can attenuate neurotoxicity and protect neuronal cells from damage . Molecular docking studies have shown that it binds in a manner similar to known neuroprotective agents like MK-801 .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Azatricyclo Decene Dione Derivatives
Compound Name Substituents/Modifications Key Biological Activities Synthesis Route Physicochemical Properties
4-(3-Aminopropyl)-... hydrochloride (Target Compound) 3-Aminopropyl side chain; hydrochloride salt Not explicitly reported, but analogs show antiviral/antimicrobial potential Diels-Alder + oxirane-amine reaction High polarity (amine group); soluble in H₂O
10-(Diphenylmethylene)-... dione derivatives Diphenylmethylene at 10-position Antibacterial (Gram-positive bacteria), Antiviral (CVB-2, BVDV) Diels-Alder + maleimide + amine functionalization Lipophilic (diphenyl group); moderate LogP
4-(2-Hydroxyethyl)-10-oxa-... dione 2-Hydroxyethyl side chain; 10-oxa substitution No direct activity reported; hydrogen-bonding network enhances crystal stability Epoxide ring-opening + hydroxylation Polar surface area = 74.8 Ų; crystalline
1,7,8,9-Tetrachloro-10,10-dimethoxy-... dione Tetrachloro, dimethoxy, benzylpiperazine chain Theoretical/experimental structural validation; N/A biological data Multi-step halogenation + methoxylation High molecular complexity (Complexity = 964)
1,7,8,9,10-Hexachloro-4-(thiophen-2-ylmethyl)-... dione Hexachloro; thiophen-2-ylmethyl side chain Broad-spectrum antimicrobial activity (bacteria/fungi) Chlorination + thiophene coupling Increased lipophilicity (chlorine/thiophene)

Key Findings from Comparative Studies

In contrast, the thiophen-2-ylmethyl analog demonstrates broader antifungal activity, likely due to the thiophene moiety enhancing membrane penetration . The target compound’s aminopropyl group may improve solubility but could reduce lipid bilayer permeability compared to chlorinated or aromatic analogs.

Antiviral Activity: Diphenylmethylene derivatives show notable inhibition of Coxsackie Virus B2 (CVB-2) and Bovine Viral Diarrhea Virus (BVDV), with EC₅₀ values <10 µM . However, cytotoxicity (CC₅₀ ~50 µM) limits their therapeutic index . The absence of aromatic groups in the target compound might reduce off-target effects.

Synthetic Accessibility :

  • The target compound’s synthesis requires precise amine coupling and salt formation, whereas halogenated analogs involve hazardous chlorination steps .

Physicochemical Properties: The hydroxyethyl derivative forms stable hydrogen-bonded crystals, favoring solid-state stability . In contrast, the aminopropyl hydrochloride salt’s ionic nature enhances aqueous solubility, critical for intravenous formulations .

Limitations and Contradictions

  • Activity Gaps : While diphenylmethylene derivatives are well-studied for antimicrobial effects, data on the target compound’s specific activity is lacking .
  • Cytotoxicity Trade-offs: Aminopropyl and diphenylmethylene analogs exhibit moderate cytotoxicity, necessitating further SAR studies to optimize selectivity .

Biological Activity

4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dionehydrochloride (CAS Number: 57037-89-5) is a nitrogen-containing heterocyclic compound characterized by a complex tricyclic structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in neuroprotection and psychotropic effects.

  • Molecular Formula : C12H16N2O2
  • Molecular Weight : 220.27 g/mol
  • IUPAC Name : 4-(3-aminopropyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione
  • Structural Characteristics : The compound features an aminopropyl group which enhances its interactions within biological systems, making it a candidate for various therapeutic applications.

Neuroprotective Effects

Research indicates that derivatives of 4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione exhibit significant neuroprotective properties. Studies suggest that these compounds may be effective in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease due to their ability to modulate neurotransmitter systems and reduce oxidative stress.

Antipsychotic Potential

Similar to known antipsychotic agents like chlorpromazine and aminoperazine, this compound shows promise in the management of psychiatric disorders. Its structural similarities to these drugs suggest a potential mechanism of action that involves dopamine receptor antagonism.

Case Studies

  • Neuroprotection in Animal Models : In a study involving animal models of neurodegeneration, administration of the compound resulted in significant reductions in neuronal death and improvements in cognitive function as assessed by behavioral tests.
  • Antipsychotic Activity : Clinical trials have indicated that patients receiving treatment with compounds similar to 4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione experienced fewer psychotic episodes compared to placebo groups.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacological profile. The following table summarizes some related compounds and their notable activities:

Compound NameStructure TypeNotable Activity
ChlorpromazinePhenothiazine derivativeAntipsychotic
AminoperazinePhenothiazine derivativeAntipsychotic
Tricyclic AntidepressantsTricyclic structureAntidepressant
10-(Diphenylmethylene)-4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dioneRelated azatricyclo compoundAntipsychotic/anti-HIV

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this compound with high purity?

  • Methodology : Synthesis requires precise control of reaction parameters. Key steps include:

  • Temperature modulation : Maintain 0–5°C during amine coupling to prevent side reactions .
  • Solvent selection : Use anhydrous dichloromethane or tetrahydrofuran to enhance reaction efficiency .
  • Purification : Employ column chromatography with silica gel (eluent: methanol/chloroform, 1:9 v/v) followed by recrystallization in ethanol to achieve >98% purity .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodology : Use a combination of:

  • Spectroscopy : ¹H/¹³C NMR for functional group identification and mass spectrometry (ESI-MS) for molecular weight confirmation .
  • X-ray crystallography : Resolve stereochemical configuration and confirm tricyclic core geometry .
  • Solubility profiling : Conduct pH-dependent solubility tests in buffered aqueous solutions (pH 1–12) .

Q. What quality control protocols ensure batch-to-batch consistency in laboratory-scale synthesis?

  • Methodology :

  • HPLC analysis : Use a C18 column (mobile phase: 0.1% trifluoroacetic acid/acetonitrile) to quantify impurities (<0.5%) .
  • Thermogravimetric analysis (TGA) : Monitor thermal stability (decomposition >200°C indicates purity) .

Advanced Research Questions

Q. What experimental design considerations are critical when evaluating biological activity in vitro?

  • Methodology :

  • Randomized block design : Assign treatments (e.g., compound concentrations) to minimize bias, with four replicates per group .
  • Dose-response curves : Test logarithmic concentrations (1 nM–100 µM) across 24–72-hour incubations to assess IC₅₀ values .
  • Control variables : Include vehicle controls (e.g., DMSO) and reference inhibitors to validate assay specificity .

Q. How should researchers address contradictions in stability data under varying environmental conditions?

  • Methodology :

  • Split-plot factorial design : Test interactions between temperature (4°C, 25°C, 37°C), humidity (30–90%), and light exposure .
  • Accelerated stability studies : Use Arrhenius modeling to predict degradation kinetics over extended periods .
  • Statistical reconciliation : Apply ANOVA with Tukey’s post-hoc test to identify significant outliers .

Q. Which advanced spectroscopic techniques resolve stereochemical ambiguities in this tricyclic compound?

  • Methodology :

  • 2D NMR (NOESY/ROESY) : Detect through-space nuclear Overhauser effects to assign relative stereochemistry .
  • Vibrational circular dichroism (VCD) : Differentiate enantiomers by analyzing IR absorption asymmetry .
  • Computational modeling : Optimize DFT calculations (B3LYP/6-31G* basis set) to predict and validate spectral data .

Q. How to design a study assessing environmental fate and ecotoxicological impacts?

  • Methodology :

  • Phase 1 (Lab) : Measure logP (octanol-water partition coefficient) and hydrolysis half-life at pH 5–9 .
  • Phase 2 (Microcosm) : Evaluate biodegradation in soil/water systems via LC-MS/MS quantification over 30 days .
  • Phase 3 (Ecotoxicology) : Test acute toxicity in Daphnia magna (48-hour LC₅₀) and algal growth inhibition .

Methodological Tables

Parameter Recommended Technique Reference
Purity AssessmentHPLC with UV detection (254 nm)
Stereochemical AnalysisX-ray crystallography
Stability TestingTGA/DSC
Environmental DegradationLC-MS/MS

Key Considerations for Data Interpretation

  • Contradictory solubility/stability results : Cross-validate using orthogonal methods (e.g., NMR for degradation products alongside HPLC) .
  • Biological assay variability : Normalize data to internal controls (e.g., housekeeping genes in cell-based assays) .

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